molecular formula C22H19Cl2N3O B5181399 2-(2-chlorophenyl)-N-(2-ethoxyphenyl)-4-quinazolinamine hydrochloride

2-(2-chlorophenyl)-N-(2-ethoxyphenyl)-4-quinazolinamine hydrochloride

カタログ番号 B5181399
分子量: 412.3 g/mol
InChIキー: QKTKFFKPRWMCQX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-chlorophenyl)-N-(2-ethoxyphenyl)-4-quinazolinamine hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as erlotinib hydrochloride, and it is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). In

作用機序

Erlotinib hydrochloride works by binding to the ATP-binding site of the 2-(2-chlorophenyl)-N-(2-ethoxyphenyl)-4-quinazolinamine hydrochloride, which prevents the receptor from phosphorylating downstream signaling molecules. This ultimately leads to inhibition of cell proliferation and induction of apoptosis. In addition to its effects on the 2-(2-chlorophenyl)-N-(2-ethoxyphenyl)-4-quinazolinamine hydrochloride, erlotinib hydrochloride has also been shown to inhibit other receptor tyrosine kinases, such as HER2 and HER4.
Biochemical and Physiological Effects
Erlotinib hydrochloride has a number of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to inhibit angiogenesis and tumor invasion. Erlotinib hydrochloride has also been shown to have effects on the immune system, including modulation of cytokine production and activation of T cells.

実験室実験の利点と制限

Erlotinib hydrochloride has a number of advantages and limitations for lab experiments. One advantage is its potency as an 2-(2-chlorophenyl)-N-(2-ethoxyphenyl)-4-quinazolinamine hydrochloride inhibitor, which makes it a valuable tool for studying the role of the 2-(2-chlorophenyl)-N-(2-ethoxyphenyl)-4-quinazolinamine hydrochloride in cancer and other diseases. However, erlotinib hydrochloride has also been shown to have off-target effects on other receptor tyrosine kinases, which can complicate data interpretation. In addition, erlotinib hydrochloride has a relatively short half-life, which can make it difficult to maintain consistent drug exposure in cell culture and animal studies.

将来の方向性

There are a number of future directions for research on erlotinib hydrochloride. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the identification of biomarkers that can predict response to erlotinib hydrochloride and other 2-(2-chlorophenyl)-N-(2-ethoxyphenyl)-4-quinazolinamine hydrochloride inhibitors. Additionally, there is ongoing research into the mechanisms of resistance to 2-(2-chlorophenyl)-N-(2-ethoxyphenyl)-4-quinazolinamine hydrochloride inhibitors, which may lead to the development of new therapeutic strategies.

合成法

Erlotinib hydrochloride is synthesized through a multi-step process that involves the reaction of various reagents and solvents. The synthesis typically begins with the reaction of 2-chloroaniline and ethyl 2-bromobenzoate to form 2-(2-chlorophenyl)-N-(2-ethoxyphenyl)acetamide. This intermediate is then reacted with 4-chloro-6,7-dimethoxyquinazoline to form erlotinib hydrochloride. The final product is typically purified through crystallization and recrystallization.

科学的研究の応用

Erlotinib hydrochloride has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of the 2-(2-chlorophenyl)-N-(2-ethoxyphenyl)-4-quinazolinamine hydrochloride, which is a receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of the 2-(2-chlorophenyl)-N-(2-ethoxyphenyl)-4-quinazolinamine hydrochloride has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy. Erlotinib hydrochloride has been shown to have potent anti-tumor activity in preclinical studies, and it is currently approved for the treatment of non-small cell lung cancer.

特性

IUPAC Name

2-(2-chlorophenyl)-N-(2-ethoxyphenyl)quinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O.ClH/c1-2-27-20-14-8-7-13-19(20)25-22-16-10-4-6-12-18(16)24-21(26-22)15-9-3-5-11-17(15)23;/h3-14H,2H2,1H3,(H,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTKFFKPRWMCQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6551552

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。